阿哌沙班脱氢杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

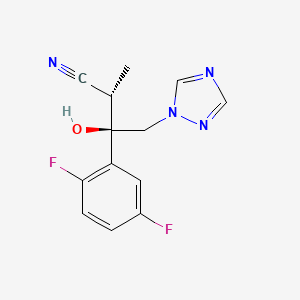

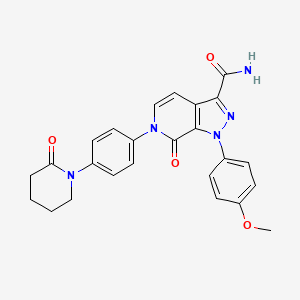

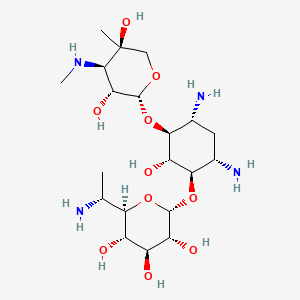

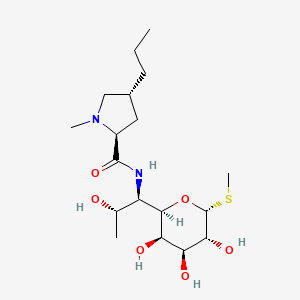

Apixaban Dehydro Impurity, also known as 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a key intermediate in the synthesis of Apixaban . Apixaban is an active pharmaceutical ingredient used as an anticoagulant for the treatment of venous thromboembolic events .

Synthesis Analysis

The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . An eight-step procedure has been developed for the preparation of the key intermediate of Apixaban, starting from inexpensive 4-chloronitrobenzene and piperidine .Molecular Structure Analysis

The molecular structure of Apixaban Dehydro Impurity is represented by the SMILES notation: O=C(N(C1=CC=C(N(CCCC2)C2=O)C=C1)C=C3)C4=C3C(C(N)=O)=NN4C5=CC=C(OC)C=C5 .Chemical Reactions Analysis

The preparation of Apixaban involves an amidation reaction on the Apixaban ethyl ester . This reaction is performed using anhydrous ammonia in propylene glycol for at least 12 hours at 90°C .科学研究应用

Summary of the Application

The degradation impurities of Apixaban, a new oral anticoagulant, were studied. The aim was to isolate and characterize the degradation product observed in stress/forced degradation studies, and also to develop a single HPLC method that is both reliable and accurate for quantifying all related impurities of Apixaban .

Methods of Application or Experimental Procedures

Preparative HPLC was used to isolate the degradation product, and 1H NMR, 13C NMR, and MS were used to elucidate the structure of the product. Additionally, a single reverse-phase (RP) HPLC method was developed for quantification of all related impurities of Apixaban .

Results or Outcomes

Based on the spectral characterization data, the identified unknown degradation impurity was found to be a pH-independent hydrolysis degradation impurity of Apixaban. The developed method is specific, linear, accurate, robust, and rugged .

2. Synthesis of Apixaban

Summary of the Application

Apixaban Dehydro Impurity is used in the synthesis of Apixaban, an oral anticoagulant used for the treatment of various thromboembolic disorders . The process involves the construction of two different six-ring lactam structures present in Apixaban .

Methods of Application or Experimental Procedures

The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Results or Outcomes

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .

3. Quality Control and Standard Reference

Summary of the Application

Apixaban Dehydro Impurity is used as a reference standard in the quality control of Apixaban .

Methods of Application or Experimental Procedures

The impurity is used as a reference standard to ensure the quality, safety, and efficacy of Apixaban .

Results or Outcomes

The use of Apixaban Dehydro Impurity as a reference standard helps in maintaining the quality of Apixaban .

4. Improved Process for the Preparation of Apixaban

Summary of the Application

Apixaban Dehydro Impurity is used in an improved process for the preparation of Apixaban . The process involves new intermediates which undergo a faster amidation reaction .

Methods of Application or Experimental Procedures

The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Results or Outcomes

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .

5. Synthesis of Apixaban Glycol Esters

Summary of the Application

Apixaban Dehydro Impurity is used in the synthesis of Apixaban glycol esters . The process involves the construction of two different six-ring lactam structures present in Apixaban .

Methods of Application or Experimental Procedures

The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Results or Outcomes

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJDWJXHOSJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apixaban Dehydro Impurity | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)